

"Bis(2-chloroethyl) ether" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(2-chloroethyl) ether

Cat. No.: B1667311

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of **Bis(2-chloroethyl) ether**

Introduction

Bis(2-chloroethyl) ether, also known by synonyms such as 2,2'-dichlorodiethyl ether and chlorex, is a synthetic organic compound with the chemical formula $O(CH_2CH_2Cl)_2$.^[1] It is a colorless, nonflammable liquid characterized by a strong, unpleasant, or chlorinated solvent-like odor.^{[2][3]} This compound does not occur naturally and is primarily produced for industrial use.^{[2][4]} Its main applications include use as a chemical intermediate in the manufacturing of pesticides, as a solvent for fats, waxes, and resins, a component in paint and varnish, and in textile finishing.^[2]

Physical Properties

The physical characteristics of **Bis(2-chloroethyl) ether** are well-documented. It is a clear liquid that is denser than water and has a limited solubility.^[2] A comprehensive summary of its key physical properties is presented in the table below.

Property	Value	References
Molecular Formula	C ₄ H ₈ Cl ₂ O	[1][5][6]
Molecular Weight	143.01 g/mol	[1][2][6]
Appearance	Clear, colorless liquid	[1][2][3][6][7]
Odor	Pungent, strong, chlorinated solvent-like	[1][2][3][5]
Odor Threshold	0.049 ppm	[5][7]
Melting Point	-47 °C to -58 °F (-47 °C to -50 °C)	[1][6][8][9]
Boiling Point	352 °F (178 °C) at 760 mmHg	[1][3][5][6]
Density / Specific Gravity	1.22 g/cm ³ at 20 °C (68 °F) (water = 1)	[2][5][6][8]
Vapor Pressure	0.7 mmHg at 20 °C	[1][5][10]
Vapor Density	4.93 (Air = 1)	[2][3][5][11]
Water Solubility	10,200 - 17,400 mg/L at 20 °C	[1][4][7]
Flash Point	131 °F (55 °C) (closed cup)	[2][5][6][8][11][12]
Autoignition Temperature	696 °F (369 °C)	[5][11][13]
Refractive Index	1.456 - 1.46 at 20 °C	[6][9][12]
Log K _{ow} (Octanol/Water Partition Coefficient)	1.1 to 1.58	[4][7][10]
Henry's Law Constant	1.31 × 10 ⁻⁵ atm·m ³ /mol at 25°C	[7][13]

Chemical Properties and Reactivity

Bis(2-chloroethyl) ether exhibits several key chemical behaviors that are critical for its handling, storage, and application.

- Stability: The compound is stable under normal conditions but can form explosive peroxides upon exposure to air and light, particularly when uninhibited.[5]
- Reactivity with Water (Hydrolysis): It slowly decomposes in the presence of water, moisture, or steam to form toxic and corrosive hydrogen chloride gas.[5] The hydrolysis rate constant in neutral water is approximately 2.6×10^{-5} per hour.[2]
- Incompatibilities: **Bis(2-chloroethyl) ether** reacts violently with strong oxidizing agents (such as perchlorates, peroxides, and nitrates), chlorosulfonic acid, and oleum.[5] It is also incompatible with metals and metal powders.[5]
- Combustibility: It is a combustible liquid and can form ignitable vapor/air mixtures in containers at temperatures above its flash point of 131°F (55°C).[5] Poisonous gases, including hydrogen chloride, are produced in a fire.[5]
- Chemical Synthesis: In the presence of a base, it can react with other chemical compounds. For instance, it reacts with catechol to form dibenzo-18-crown-6.[1] When treated with a strong base like potassium hydroxide, it undergoes dehydrochlorination to form divinyl ether. [1] It also exhibits reactivity with various primary and secondary amines.[14]

Experimental Protocols

Standardized methods are employed to determine the physicochemical properties of chemical substances like **Bis(2-chloroethyl) ether**. Below are outlines of typical protocols.

1. Boiling Point Determination (OECD Guideline 103)

- Principle: This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
- Methodology: A small amount of the substance is placed in a boiling tube containing a capillary tube sealed at the upper end. The apparatus is heated, and the temperature is recorded when a continuous stream of bubbles emerges from the capillary. The heat is then removed, and the temperature at which the liquid begins to re-enter the capillary is recorded as the boiling point. The atmospheric pressure is also recorded.

2. Water Solubility (OECD Guideline 105 - Flask Method)

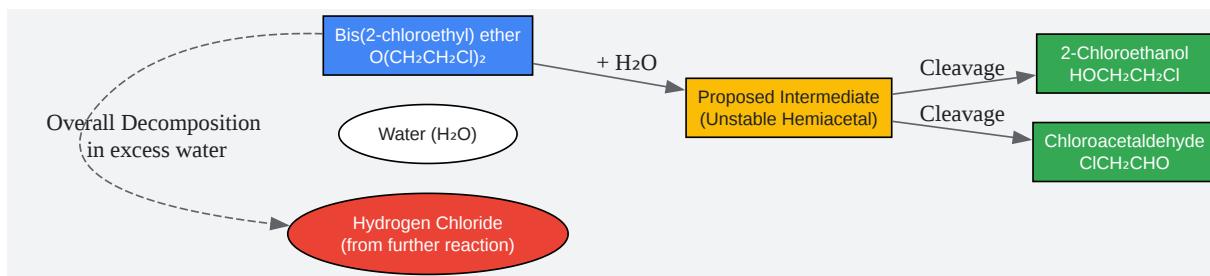
- Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.
- Methodology: A predetermined amount of **Bis(2-chloroethyl) ether** is mixed with a known volume of distilled water in a flask. The mixture is agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24 hours). After equilibrium is reached, the mixture is centrifuged or filtered to separate the aqueous phase. The concentration of the substance in the clear aqueous solution is then determined using a suitable analytical method, such as gas chromatography.

3. Vapor Pressure Determination (OECD Guideline 104 - Static Method)

- Principle: This method measures the saturation pressure of a substance in a closed system at a specific temperature.
- Methodology: A sample of the substance is introduced into a vacuum-tight apparatus equipped with a pressure measuring device. The system is evacuated and then thermostated to the desired temperature. The pressure inside the system, which corresponds to the vapor pressure of the substance, is measured once equilibrium is established.

4. Flash Point Determination (Closed-Cup Method, e.g., ASTM D93)

- Principle: This test determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.
- Methodology: The liquid is placed in a closed cup and slowly heated at a controlled rate. An ignition source is periodically directed into the vapor space above the liquid. The flash point is the lowest temperature at which a flash is observed.


5. Hydrolysis Analysis (Based on EPA Method 8430)

- Principle: This method is designed to identify and quantify **Bis(2-chloroethyl) ether** and its primary hydrolysis products in aqueous samples.
- Methodology: The aqueous sample is analyzed directly by injection into a Gas Chromatograph (GC) coupled with a Fourier Transform Infrared (FT-IR) detector. The GC

separates the parent compound from its hydrolysis products (like 2-chloroethanol), and the FT-IR provides positive identification and quantification based on their unique infrared absorption spectra.

Visualization of Chemical Pathway

The hydrolysis of **Bis(2-chloroethyl) ether** is a key degradation pathway in aqueous environments. The process involves the cleavage of the ether linkage.

[Click to download full resolution via product page](#)

Caption: Simplified proposed hydrolysis pathway of **Bis(2-chloroethyl) ether**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]
- 2. Bis(2-chloroethyl) ether | C₄H₈Cl₂O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DICHLOROETHYL ETHER | Occupational Safety and Health Administration [osha.gov]
- 4. canada.ca [canada.ca]
- 5. nj.gov [nj.gov]

- 6. Bis(2-chloroethyl) Ether | 111-44-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. China Bis-(2-chloroethyl)ether 111-44-4 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. 2-氯乙醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Reactivity of Bis(2-chloroethyl)ether with Different Amines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. ["Bis(2-chloroethyl) ether" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667311#bis-2-chloroethyl-ether-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com